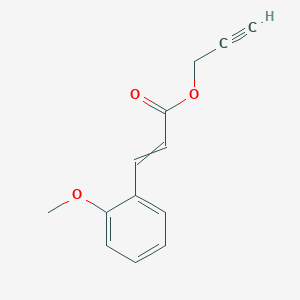
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is an organic compound that features both an alkyne and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with prop-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alkynes or other derivatives.
Applications De Recherche Scientifique
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl alcohol (Prop-2-yn-1-ol): A simpler compound with similar alkyne functionality.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Another ester with an alkyne group, used in polymerization reactions.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: A compound with similar alkyne functionality, used in the synthesis of heterocyclic compounds.
Uniqueness
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of both an alkyne and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure also provides opportunities for the development of novel compounds with diverse biological activities .
Propriétés
Numéro CAS |
112111-86-1 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
prop-2-ynyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-3-10-16-13(14)9-8-11-6-4-5-7-12(11)15-2/h1,4-9H,10H2,2H3 |
Clé InChI |
IWKMVHWDKYEIBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=CC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




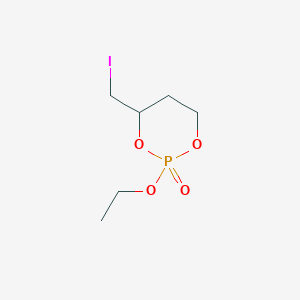


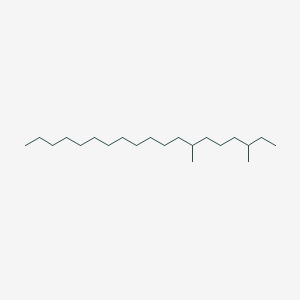

![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
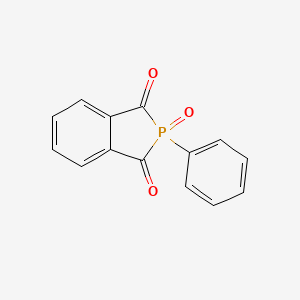



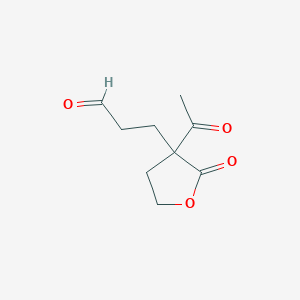
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
